Fumaric acid, dihydrazide
Description
Historical Context and Evolution of Research Perspectives
The study of fumaric acid itself dates back to its initial extraction from the plant Fumaria officinalis. taylorandfrancis.com Its synthesis was first achieved from succinic acid, and industrial routes later developed from the catalytic oxidation of hydrocarbons like benzene (B151609) or butane (B89635) to form maleic anhydride, which is then isomerized to fumaric acid. wikipedia.org The journey into its derivatives, such as the dihydrazide, began with fundamental organic synthesis reactions.
Early synthetic methods for fumaric acid dihydrazide involved the reaction of fumaric acid esters, like diethyl fumarate (B1241708), with hydrazine (B178648) hydrate. core.ac.ukarchive.org While the reaction principle was straightforward, initial studies noted the formation of significant by-products, with the reaction outcomes being highly dependent on the solvents used. archive.org An established laboratory synthesis involves reacting diethyl fumarate with hydrazine hydrate, yielding the dihydrazide product. core.ac.uk
Initial research perspectives were largely centered on the fundamental synthesis and characterization of the compound and its coordination complexes with various metals. For instance, research in the 1980s explored the synthesis of polynuclear complexes of fumaric acid dihydrazide with divalent copper, nickel, and cobalt, investigating their structure and thermal properties. core.ac.uk Over time, the focus has evolved from simple complex formation to harnessing the compound's unique properties for advanced applications. The research trajectory has shifted towards its role as a key component in polymer science and materials engineering, driven by the reactivity of its hydrazide groups. researchgate.netacs.org
Significance in Contemporary Chemical Science
In modern chemical science, fumaric acid dihydrazide is recognized as a valuable bifunctional building block. core.ac.uk Its significance stems from the dual reactivity of the hydrazide groups, which allows it to act as a cross-linker or a monomer in polymerization reactions, leading to materials with unique properties. ontosight.airesearchgate.net
The compound's contemporary applications are diverse:
Polymer and Materials Science : It is a key ingredient in the synthesis of various polymers. ontosight.ai The hydrazide groups can react with carbonyl compounds (aldehydes and ketones) to form acylhydrazone bonds, which are dynamic covalent bonds. acs.org This chemistry is utilized to create adaptable and recyclable polymer networks. acs.org Furthermore, it serves as a ligand in the formation of coordination polymers, which can exhibit interesting properties like semiconductivity and photoconductivity. researchgate.net Research has also explored its use in regulating the polymerization of other materials to enhance their photocatalytic activity. researchgate.net
Pharmaceutical and Biotechnological Research : Fumaric acid dihydrazide has been investigated as an intermediate in the synthesis of potential pharmaceutical agents, including those with antiviral and anticancer properties. ontosight.ai Its ability to form stable complexes and act as a linker makes it a person of interest in drug design. In biotechnology, it is explored for creating biodegradable polymers and new biosensors. ontosight.ai The hydrazide functional group is of particular interest due to its ability to readily conjugate with biomolecules. rsc.org
The table below summarizes some key research findings related to the applications of Fumaric Acid Dihydrazide.
| Research Area | Specific Application | Key Finding | Reference |
| Polymer Chemistry | Synthesis of hydrazide-linked polymers | Building blocks like fumaric acid dihydrazide significantly influence the morphology and porosity of the resulting polymers. | acs.org |
| Materials Science | Formation of coordination polymers | Used as a ligand with metal ions (e.g., Cd(II)) to create 2-D coordination polymers with semiconducting and photoconducting properties. | researchgate.net |
| Dynamic Covalent Chemistry | Development of adaptable networks | The reaction of hydrazide groups with ketone functionalities allows for the creation of crosslinked polymers that can be de-crosslinked under acidic conditions, demonstrating material circularity. | acs.org |
| Pharmaceutical Synthesis | Intermediate for bioactive compounds | Investigated as a potential precursor in the synthesis of antiviral and anticancer agents. | ontosight.ai |
Structural Characteristics and Reactive Sites for Research Applications
The chemical formula for fumaric acid dihydrazide is C4H8N4O2. ontosight.ai Its structure is derived from fumaric acid, which is the trans isomer of butenedioic acid. This trans configuration imparts a rigid, linear geometry to the molecule's backbone. wikipedia.orgcore.ac.uk
The primary reactive sites of the molecule are the two hydrazide groups (-CONHNH2) located at either end. core.ac.uk These groups are highly versatile for a range of chemical transformations:
Coordination Chemistry : The hydrazide moiety is an excellent ligand for metal ions. Coordination can occur through both the carbonyl oxygen atom and the terminal nitrogen atom of the -NH2 group. core.ac.uk This dual coordination allows fumaric acid dihydrazide to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes and coordination polymers. core.ac.ukresearchgate.net
Condensation Reactions : The terminal primary amine (-NH2) of the hydrazide group is nucleophilic and readily reacts with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. acs.org This condensation reaction forms a stable acylhydrazone linkage (-CONH-N=CR2), which is central to its use in dynamic covalent chemistry and for conjugating molecules. acs.orgrsc.org The primary amine group of the hydrazide has a higher reactivity than the amide group within the same functional group. researchgate.net
Polymerization : As a bifunctional monomer, it can react with other bifunctional or polyfunctional monomers, such as those containing acyl chlorides or multiple aldehyde groups, to form hydrazide-linked polymers. acs.org
The carbon-carbon double bond (C=C) in the fumaric acid backbone is also a potential site for addition reactions, a characteristic feature of unsaturated organic compounds. wikipedia.org However, much of the contemporary research focuses on the rich chemistry of the terminal hydrazide groups for building complex supramolecular and polymeric architectures. researchgate.netacs.orgacs.org
The physical and chemical properties of Fumaric Acid Dihydrazide are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C4H8N4O2 | nih.gov |
| Molecular Weight | 144.13 g/mol | nih.gov |
| Appearance | White or off-white crystalline powder | ontosight.ai |
| Solubility | Highly soluble in water and other polar solvents | ontosight.ai |
| Isomeric Form | trans configuration | core.ac.uk |
| CAS Number | 3538-81-6 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3538-81-6 |
|---|---|
Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
(E)-but-2-enedihydrazide |
InChI |
InChI=1S/C4H8N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2H,5-6H2,(H,7,9)(H,8,10)/b2-1+ |
InChI Key |
SNVRDQORMVVQBI-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(=O)NN)\C(=O)NN |
Canonical SMILES |
C(=CC(=O)NN)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for Fumaric Acid Dihydrazide
Established Synthetic Routes
The synthesis of fumaric acid dihydrazide has been primarily achieved through condensation reactions involving a fumarate (B1241708) ester and hydrazine (B178648).
The most common and well-established method for synthesizing fumaric acid dihydrazide is the condensation reaction between a dialkyl fumarate, such as diethyl fumarate, and hydrazine hydrate. core.ac.uk This reaction is a classical approach for the formation of hydrazides from esters.
The general reaction involves the nucleophilic acyl substitution where the nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ester group. This process occurs for both ester groups of the dialkyl fumarate, leading to the formation of the dihydrazide. The reaction is typically carried out by reacting diethyl fumarate with hydrazine hydrate. core.ac.uk
A reported synthesis of fumaric acid dihydrazide via this method yielded a product with a melting point of 125°C, which is consistent with the literature value of 125-128°C. core.ac.uk
Table 1: Synthesis of Fumaric Acid Dihydrazide via Ester-Hydrazine Condensation
| Reactants | Product | Reported Melting Point (°C) | Reference |
| Diethyl fumarate, Hydrazine hydrate | Fumaric acid dihydrazide | 125 | core.ac.uk |
While the ester-hydrazine condensation is the principal route, other potential pathways can be inferred from the synthesis of similar dihydrazides and derivatives of fumaric acid. For instance, methods for preparing hydrazides from carboxylic acids could theoretically be applied. This would involve the direct reaction of fumaric acid with hydrazine, likely in the presence of a coupling agent to facilitate the formation of the amide bond. However, specific literature detailing this direct amidation for fumaric acid dihydrazide is not as readily available as the ester-based route.
Another conceivable, though less direct, pathway could involve the conversion of fumaric acid to its diacyl chloride using a chlorinating agent like thionyl chloride, followed by reaction with hydrazine. This is a standard method for preparing amides from carboxylic acids but introduces additional steps and potentially harsher reagents.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific research on green synthetic routes for fumaric acid dihydrazide is limited, general green chemistry strategies applicable to hydrazide synthesis can be considered.
One approach involves the use of solvent-free reaction conditions. For example, the synthesis of other acyl hydrazide derivatives has been achieved through aza-Michael reactions under solvent-free conditions, utilizing catalysts like tetrabutylammonium (B224687) bromide (TBAB) and 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.com Although this specific reaction is for a different class of hydrazides, the principle of eliminating volatile organic solvents is a key aspect of green synthesis.
Furthermore, the development of biocatalytic methods represents a significant green chemistry approach. While not directly applied to fumaric acid dihydrazide synthesis, enzymatic cascades have been engineered for the synthesis of related compounds from fumaric acid, such as β-alanine. mdpi.com Such biocatalytic systems operate under mild conditions in aqueous media, offering a more environmentally benign alternative to traditional chemical synthesis. The exploration of suitable enzymes for the direct amidation of fumaric acid or its esters with hydrazine could be a future direction for a greener synthesis of fumaric acid dihydrazide.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of fumaric acid dihydrazide. Key parameters that can be adjusted include temperature, reaction time, solvent, and the molar ratio of reactants.
In the context of the ester-hydrazine condensation, the reaction is often carried out at an elevated temperature to drive the reaction to completion. The choice of solvent can also influence the reaction rate and the ease of product isolation. Alcohols like ethanol (B145695) are commonly used as they are good solvents for both the ester and hydrazine hydrate. core.ac.uk
The optimization of similar hydrazide syntheses provides insights into potential improvements. For instance, in the synthesis of adipic dihydrazide, another dicarboxylic acid dihydrazide, the use of a solid acid molecular sieve catalyst has been reported to facilitate the reaction between adipic acid and hydrazine hydrate. google.com This suggests that catalytic approaches could also be explored for the synthesis of fumaric acid dihydrazide to potentially improve reaction rates and yields.
Systematic studies to determine the optimal conditions for the synthesis of fumaric acid dihydrazide would involve varying parameters such as the concentration of reactants, temperature, and catalyst loading (if applicable) and analyzing the resulting yield and purity of the product.
Table 2: Factors for Optimization in Hydrazide Synthesis
| Parameter | General Impact on Reaction | Potential Optimization Strategy |
| Temperature | Affects reaction rate and potential side reactions. | Varying the temperature to find the optimal balance between reaction speed and product purity. |
| Reactant Ratio | Influences the extent of reaction and can affect product distribution. | Adjusting the molar ratio of the fumarate ester to hydrazine to maximize the formation of the dihydrazide. |
| Solvent | Affects solubility of reactants and can influence reaction mechanism. | Screening different solvents to find one that maximizes yield and facilitates product isolation. |
| Catalyst | Can increase reaction rate and allow for milder conditions. | Investigating the use of acid or base catalysts to improve reaction efficiency. |
Derivatization Chemistry and Advanced Synthetic Transformations
Acyl Hydrazide Derivatives Synthesis
Acyl hydrazides are a class of compounds characterized by the presence of a hydrazide group (-CONHNH2) attached to an acyl moiety. nih.gov They are valuable intermediates in the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and agrochemicals. tandfonline.commdpi.com The synthesis of these compounds typically involves the reaction of carboxylic acids, or more commonly their ester derivatives, with hydrazine (B178648) hydrate. osti.govresearchgate.net Fumaric acid, dihydrazide itself is synthesized from fumaric acid or its esters, such as dimethyl fumarate (B1241708), by reacting it with hydrazine. ontosight.ai
The hydrazide groups of this compound can undergo further reactions to produce more complex acyl hydrazide derivatives. For instance, they can be alkylated or arylated. A common derivatization pathway is the reaction with aldehydes and ketones to form hydrazones, a transformation that is foundational to hydrazone chemistry. mdpi.com Additionally, the terminal amine group can participate in coupling reactions. For example, nickel-catalyzed photochemical C-N coupling reactions can link aryl chlorides to hydrazides, and palladium-catalyzed reactions can couple them with aryl tosylates to form N,N-diarylhydrazines. organic-chemistry.org These transformations allow for the incorporation of the fumaroyl dihydrazide scaffold into a diverse array of larger molecular structures.
Table 1: General Synthetic Routes for Acyl Hydrazide Derivatives This table is interactive. You can sort and filter the data.
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Carboxylic Acid / Ester | Hydrazine Hydrate | Acyl Hydrazide | osti.gov, researchgate.net |
| Acyl Hydrazide | Aldehyde / Ketone | Acyl Hydrazone (Schiff Base) | mdpi.com, researchgate.net |
| Acyl Hydrazide | Aryl Halide | N-Aryl Acyl Hydrazide | organic-chemistry.org |
| Acyl Hydrazide | α,β-Unsaturated Ester | Michael Adduct | tandfonline.com, researchgate.net |
Schiff Base Formation and Hydrazone Chemistry
A cornerstone of hydrazide chemistry is the reaction with carbonyl compounds. This compound readily reacts with two equivalents of an aldehyde or a ketone to form the corresponding dihydrazone. mdpi.comgoogleapis.com This condensation reaction, which forms a carbon-nitrogen double bond (C=N), results in a Schiff base. Hydrazones are a specific class of Schiff bases that are known for their importance as intermediates in organic synthesis and for their wide range of biological activities. nih.govmdpi.com
The formation of these derivatives is typically catalyzed by acid and involves heating the hydrazide and the carbonyl compound in a suitable solvent like ethanol (B145695). mdpi.comresearchgate.net The resulting dihydrazones derived from this compound are conjugated systems that can act as ligands for metal ions, leading to the formation of coordination polymers. For example, a coordination polymer of Cadmium(II) has been synthesized using fumaric acid and a pyridyl-hydrazide Schiff base ligand, demonstrating the utility of this chemistry in materials science. researchgate.net The Schiff base reaction can also be used to modify surfaces or crosslink polymers where the amine group of the hydrazide provides a reactive site. researchgate.net
Table 2: Examples of Hydrazone Formation from Hydrazides This table is interactive. You can sort and filter the data.
| Hydrazide Reactant | Carbonyl Reactant | Product | Key Feature | Reference(s) |
|---|---|---|---|---|
| Formic acid hydrazide | Vanillin | N'-[(4-Hydroxy-3-methoxyphenyl)methylidene]formic hydrazide | Schiff Base Synthesis | researchgate.net |
| 2-(phenylamino) benzohydrazide | Aromatic aldehydes/ketones | N-Arylhydrazone derivatives | Synthesis of N-Arylhydrazones | mdpi.com |
| This compound | Aldehydes / Ketones | Dihydrazone | Cross-linking, Ligand formation | googleapis.com |
| N-Pyridin-2-yl-N'-pyridin-4-ylmethylene-hydrazine | Fumaric Acid & Cd(II) | 2-D Coordination Polymer | Metal-Organic Framework | researchgate.net |
Michael Addition Reactions with Unsaturated Esters
The nucleophilic nitrogen atoms of this compound can participate in aza-Michael addition reactions with electron-deficient alkenes, such as α,β-unsaturated esters. frontiersin.org This reaction is a powerful tool for forming carbon-nitrogen bonds. researchgate.net Research into the Michael addition of various acyl hydrazides to α,β-unsaturated esters under solvent-free conditions has provided specific insights into the reactivity of systems related to this compound. tandfonline.com
In a study using 1,4-diaza-bicyclo tandfonline.comtandfonline.comtandfonline.comoctane (DABCO) as a base and tetrabutylammonium (B224687) bromide (TBAB) as an ionic organic salt, it was found that the reaction of acyl hydrazides with acrylic esters produced double Michael adducts in high yields. tandfonline.com However, when fumaric esters were used as the Michael acceptor, a surprising result was observed: no double Michael adducts were formed, and single Michael adducts were the only products, even after extended reaction times. tandfonline.comresearchgate.net This suggests a lower reactivity or steric hindrance preventing the second addition. The reaction occurs regioselectively at the β-nitrogen of the acyl hydrazide. tandfonline.com A similar mono-addition pattern was observed in the reaction between phthalhydrazide (B32825) and fumaric esters. tandfonline.com
Development of Novel Hydrazide-Containing Scaffolds
The bifunctional nature of this compound makes it an excellent candidate for the development of novel polymeric and supramolecular scaffolds. Dihydrazides are frequently used as cross-linking or curing agents for polymers like epoxy resins. osti.gov They are particularly valuable in the formation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. researchgate.net
Hydrazide-functionalized polymers, such as modified hyaluronic acid, can be cross-linked through their pendant hydrazido groups to form biodegradable hydrogels for tissue engineering applications. researchgate.netnih.govgoogle.com The reaction between the hydrazide groups and aldehyde groups on another polymer chain (via Schiff-base formation) is a common method for creating such in-situ forming hydrogels. nih.gov this compound and other dicarboxylic acid dihydrazides are explicitly mentioned as multifunctional hydrazides suitable for these applications. googleapis.com Furthermore, diacylhydrazide derivatives have been used as low molecular weight gelators to create hybrid hydrogels, demonstrating their role in constructing advanced, functional materials for applications ranging from targeted drug release to regulated stem cell differentiation. whiterose.ac.uk The ability to form coordination polymers also highlights the utility of fumaric acid dihydrazide derivatives in creating ordered, crystalline scaffolds. researchgate.net
Coordination Chemistry of Fumaric Acid Dihydrazide
Ligand Design and Coordination Modes
Fumaric acid dihydrazide's versatility as a ligand stems from its distinct molecular architecture. The presence of multiple donor atoms and its inherent structural properties dictate its coordination behavior with various metal ions.
Bifunctional Ligand Behavior and Chelation
Fumaric acid dihydrazide acts as a bifunctional ligand, meaning it can bind to metal centers through two separate functional groups. core.ac.uk This behavior is attributed to the presence of two hydrazide (-CONHNH2) moieties located at opposite ends of the molecule. Each hydrazide group contains potential donor atoms—the carbonyl oxygen and the terminal amino nitrogen—which can participate in coordination. core.ac.uk This bifunctionality allows the ligand to bridge two different metal centers, a key factor in the formation of polynuclear and polymeric structures. core.ac.ukresearchgate.net
Chelation, the formation of a ring structure between a ligand and a metal ion, is a crucial aspect of fumaric acid dihydrazide's coordination. The hydrazide group can form a stable five-membered chelate ring with a metal ion by coordinating through both the carbonyl oxygen and the amino nitrogen. core.ac.uk This chelation enhances the stability of the resulting metal complexes.
Metal-Oxygen and Metal-Nitrogen Bonding Interactions
The coordination of fumaric acid dihydrazide with metal ions primarily involves the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. core.ac.uk Infrared spectroscopy is a key technique used to confirm these interactions. A shift to a lower frequency of the >C=O stretching vibration and the -NH stretching vibration in the IR spectrum of the metal complex compared to the free ligand indicates the involvement of both the carbonyl oxygen and the amino nitrogen in coordination. core.ac.uk The formation of these bonds results in a decrease in the double bond character of the carbonyl group. core.ac.uk The presence of new bands in the far-infrared region of the spectrum can be assigned to the M-O and M-N stretching vibrations, further confirming the coordination. core.ac.uk
Synthesis and Structural Characterization of Metal Complexes
The reaction of fumaric acid dihydrazide with various metal salts under appropriate conditions leads to the formation of a wide range of metal complexes. The nature of the metal ion and the reaction conditions, such as the molar ratio of reactants and the solvent used, influence the stoichiometry and structure of the resulting complexes. core.ac.uk
Polynuclear Complex Formation
Due to its ability to act as a bridging ligand, fumaric acid dihydrazide readily forms polynuclear complexes, where multiple metal centers are linked together by the ligand molecules. core.ac.uk The trans-conformation of the fumaric acid backbone separates the two hydrazide groups, facilitating the bridging of distant metal ions. core.ac.uk This characteristic leads to the creation of extended one-dimensional, two-dimensional, or even three-dimensional networks. The insolubility of many of these complexes in common organic solvents often suggests a polymeric nature. core.ac.uk
Coordination with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Cd(II))
Fumaric acid dihydrazide has been shown to form stable complexes with a variety of divalent transition metal ions, including copper(II), nickel(II), cobalt(II), and cadmium(II). core.ac.ukresearchgate.netacs.org The synthesis of these complexes typically involves reacting the metal salt (e.g., chloride or sulfate) with the dihydrazide in a suitable solvent. core.ac.uk
For instance, complexes with the general formula MX₂·FZ·nH₂O (where M = Cu(II), Ni(II), Co(II); X = Cl, and FZ = fumaric acid dihydrazide) have been prepared. core.ac.uk In these complexes, the ligand is bidentate, coordinating through the carbonyl oxygen and the amino nitrogen of each hydrazide group. core.ac.uk The geometry around the metal ions can vary; for example, an octahedral geometry has been proposed for some metal chloride complexes, while a square planar or quadricoordinate structure has been suggested for some sulfate (B86663) complexes where the sulfate group can also act as a bridging ligand. core.ac.uk
In the case of cadmium(II), coordination polymers have been synthesized where the fumarate (B1241708) dianion and a Schiff base derived from a pyridyl-hydrazide act as bridging ligands, creating complex multi-dimensional structures. researchgate.netsci-hub.se
| Metal Ion | Anion | Proposed Structure | Reference |
| Cu(II) | Cl⁻ | Polymeric octahedral | core.ac.uk |
| Ni(II) | Cl⁻ | Polymeric octahedral | core.ac.uk |
| Co(II) | Cl⁻ | Polymeric octahedral | core.ac.uk |
| Cu(II) | SO₄²⁻ | Sulphate bridged quadricoordinate | core.ac.uk |
| Cd(II) | Fumarate | 2D Coordination Polymer | researchgate.netsci-hub.se |
Polymeric and Supramolecular Coordination Structures
The ability of fumaric acid dihydrazide to link metal centers leads to the formation of coordination polymers. core.ac.ukresearchgate.net These are extended structures built from repeating coordination entities. The dimensionality of these polymers can be influenced by the coordination preferences of the metal ion and the presence of other ligands or counter-ions.
Electronic and Optoelectronic Properties of Coordination Polymers
The electronic and optoelectronic properties of coordination polymers derived from fumaric acid dihydrazide and related fumarate-containing systems are a subject of growing research interest. These properties are intrinsically linked to the molecular structure of the polymer, including the nature of the metal ion, the coordination environment, and the presence of other organic ligands. Investigations into these materials have revealed their potential for applications in semiconductor devices and optoelectronics.
The electronic characteristics of these coordination polymers are often defined by their optical band gap (Eg), which is a crucial parameter determining their conductivity and potential for use in electronic devices. The band gap can be determined from UV-Vis spectroscopy data using a Tauc plot. A lower band gap generally implies higher electrical conductivity.
One notable example is a two-dimensional cadmium(II) coordination polymer that incorporates a fumarato bridge. This polymer exhibits an optical band gap of 3.29 eV, indicating its semiconducting nature. researchgate.netresearchgate.net The electrical conductivity of this material was found to increase upon exposure to light, a characteristic known as photoconductivity. In a dark environment, the DC conductivity was measured at 0.87 x 10⁻³ S·m⁻¹, which increased to 2.45 x 10⁻³ S·m⁻¹ under illumination. researchgate.netresearchgate.net This behavior suggests the potential application of such materials in photodetectors and other optoelectronic devices. The current-voltage (I-V) characteristics of this Cd(II) coordination polymer also indicated the formation of a Schottky Barrier Diode (SBD), further highlighting its electronic potential. researchgate.netresearchgate.net
In a different study, lead(II)-based coordination polymers were synthesized and their electrical properties investigated. One such polymer exhibited a dark conductivity of 2.94 × 10⁻⁶ S·m⁻¹ and a photoconductivity of 6.12 × 10⁻⁶ S·m⁻¹. acs.org Another related Pb(II) polymer showed a dark conductivity of 2.92 × 10⁻⁷ S·m⁻¹ and a photoconductivity of 3.66 × 10⁻⁷ S·m⁻¹. acs.org The observed increase in conductivity upon illumination is a common feature in semiconducting coordination polymers. acs.org
The luminescent properties of coordination polymers are also a significant aspect of their optoelectronic characterization. Luminescence in these materials can originate from various electronic transitions, including intraligand, metal-centered, or ligand-to-metal charge transfer (LMCT) transitions. mdpi.com For instance, a dysprosium(III) coordination polymer, although not containing fumaric acid dihydrazide directly, demonstrates how the organic ligand can sensitize the characteristic luminescence of the metal ion. frontiersin.org This "antenna effect" is a key principle in designing luminescent coordination polymers. frontiersin.org
The following tables summarize some of the reported electronic and optoelectronic data for coordination polymers related to the fumaric acid backbone.
Table 1: Optical Band Gap of a Fumarate-Bridged Coordination Polymer
| Compound | Optical Band Gap (Eg) | Reference |
| {[Cd4(ppmh)4(fum)4(H2O)4]·3H2O}n | 3.29 eV | researchgate.netresearchgate.net |
Table 2: Electrical Conductivity of Fumarate and Related Coordination Polymers
| Compound | Condition | DC Conductivity (S·m⁻¹) | Reference |
| {[Cd4(ppmh)4(fum)4(H2O)4]·3H2O}n | Dark | 0.87 x 10⁻³ | researchgate.netresearchgate.net |
| {[Cd4(ppmh)4(fum)4(H2O)4]·3H2O}n | Light | 2.45 x 10⁻³ | researchgate.netresearchgate.net |
| [Pb2(bdc)1.5(aiz)]n | Dark | 2.94 × 10⁻⁶ | acs.org |
| [Pb2(bdc)1.5(aiz)]n | Light | 6.12 × 10⁻⁶ | acs.org |
| [Pb2(bdc)1.5(aiz)(MeOH)2]n | Dark | 2.92 × 10⁻⁷ | acs.org |
| [Pb2(bdc)1.5(aiz)(MeOH)2]n | Light | 3.66 × 10⁻⁷ | acs.org |
Polymer Chemistry and Materials Science Applications
Role as Cross-linking Agent in Polymer Networks
Fumaric acid, dihydrazide serves as an effective cross-linking agent, a molecule that links polymer chains together to form a three-dimensional network. This process significantly alters the physical and chemical properties of the polymer, often leading to increased strength, thermal stability, and insolubility.
A prominent cross-linking mechanism involving dihydrazides like this compound is the keto-hydrazide reaction. google.comgoogle.com This reaction occurs between the hydrazide groups (-CONHNH2) of the cross-linker and the ketone or aldehyde groups present on a polymer backbone. google.comgoogle.ps This chemistry is particularly advantageous for creating cross-linked networks in aqueous-based polymer systems, such as latexes, at ambient temperatures. researchgate.net
The reaction between a ketone and a hydrazide forms a hydrazone linkage, which is a stable covalent bond that effectively connects the polymer chains. google.comresearchgate.net This type of cross-linking is utilized in various applications, including the formulation of coatings and adhesives, where the formation of a robust polymer network after application is crucial for performance. researchgate.netgantrade.com The efficiency of the keto-hydrazide reaction allows for rapid curing and the development of desirable mechanical properties in the final material. gantrade.com
| Polymer Functional Group | Cross-linker Functional Group | Resulting Linkage | Key Features |
| Ketone (-C=O) | Hydrazide (-CONHNH2) | Hydrazone (-C=N-NHCO-) | Ambient temperature reaction, water as a byproduct. researchgate.netgantrade.com |
| Aldehyde (-CHO) | Hydrazide (-CONHNH2) | Hydrazone (-CH=N-NHCO-) | Forms stable covalent cross-links. google.comgoogle.ps |
Fumaric acid and its derivatives are instrumental in the fabrication of degradable polymer networks. google.comresearchgate.net The presence of ester bonds within the polymer backbone, often introduced through the use of fumarate-containing monomers, allows for hydrolytic degradation. google.comresearchgate.net This means the polymer network can break down over time when exposed to water, a desirable characteristic for many biomedical and environmental applications.
The degradation of these networks results in the formation of smaller, non-toxic molecules that can be metabolized or excreted by the body, or that are environmentally benign. researchgate.net For instance, polymers based on poly(propylene fumarate) (PPF) degrade into fumaric acid and propylene (B89431) glycol, which are considered non-cytotoxic at low concentrations. researchgate.net The rate of degradation can often be tailored by adjusting the cross-linking density and the hydrophilicity of the polymer network. nih.gov
Hydrogel Synthesis and Design
Hydrogels are three-dimensional, water-swollen polymer networks that have garnered significant interest for biomedical applications due to their biocompatibility and tunable properties. nih.govmdpi.com this compound and related compounds play a crucial role in the synthesis and design of advanced hydrogel systems.
This compound can be employed to create chemically cross-linked hydrogels. The hydrazide groups can react with polymers containing complementary functional groups, such as aldehydes or ketones, to form stable hydrogel networks. google.comgoogle.com This approach allows for the in-situ formation of hydrogels under physiological conditions, which is highly advantageous for applications like tissue engineering and drug delivery. mdpi.com
The cross-linking density, which is the number of cross-links per unit volume, is a critical parameter that influences the mechanical properties, swelling behavior, and degradation rate of the hydrogel. researchgate.net By controlling the concentration of the cross-linking agent, such as this compound, the properties of the resulting hydrogel can be precisely tuned to meet the requirements of a specific application.
| Hydrogel Precursor 1 | Hydrogel Precursor 2 | Cross-linking Chemistry | Resulting Hydrogel Properties |
| Polymer with aldehyde/ketone groups | This compound | Hydrazone bond formation | Injectable, in-situ forming, tunable mechanical strength. google.comgoogle.com |
| Fumarate-functionalized polymer | N-vinyl pyrrolidone | Photo-crosslinking | Biodegradable, variable hydrophilicity. nih.govqut.edu.au |
Multicomponent hydrogels, which are formed from two or more different polymer components, offer a pathway to create materials with enhanced functionality and more complex architectures. nih.govwhiterose.ac.uk Fumarate-based polymers are often utilized in these systems to introduce specific properties. For example, oligo(poly(ethylene glycol) fumarate) (OPF) has been used to create multicomponent cryogels. mdpi.com
Metal-Organic Frameworks (MOFs) and Related Coordination Architectures
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic linker molecules. Fumaric acid is a well-established organic linker used in the synthesis of various MOFs. nih.govrsc.orgresearchgate.net For instance, the biodegradable and non-toxic MOF known as MIL-88A is synthesized using iron chloride and fumaric acid. nih.govrsc.org Similarly, Zr-fumarate-MOF (also known as MOF-801) is another example of a MOF built with fumaric acid as the linker. mdpi.com
While the direct use of this compound as the primary linker in MOF synthesis is less commonly reported, the fundamental role of the fumarate (B1241708) structure in dictating the architecture and properties of these frameworks is clear. The ability of the fumarate molecule to bridge metal centers is key to the formation of the porous, three-dimensional structures characteristic of MOFs. These materials have shown promise in a range of applications, including gas storage, catalysis, and drug delivery. nih.govmdpi.com
Exploration of Dihydrazide-Derived Linkers in MOF Synthesis
The synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers benefits from the versatile coordination capabilities of hydrazide and hydrazone-based ligands. researchgate.netresearchgate.net These ligands, containing both nitrogen and oxygen donor atoms, can form stable complexes with a wide array of transition metals. researchgate.netacs.org The exploration of mixed-linker systems, which incorporate both carboxylate and hydrazone linkers, has emerged as an effective strategy for creating MOFs with tailored properties. researchgate.net
Research has demonstrated the synthesis of coordination polymers using a combination of a pyridyl-hydrazide Schiff base and fumaric acid, where the fumarate acts as a bridging ligand between metal centers that are also coordinated to the hydrazone ligand. researchgate.netcsic.es This approach highlights the synergy between the two functional groups in constructing extended networks. Similarly, zinc-based 3D MOFs have been successfully prepared using a pre-synthesized aroylhydrazone and para-dicarboxylic acids, resulting in interpenetrated, pillar-layered structures. researchgate.net The hydrazone component acts as a pillar connecting layers formed by dicarboxylate-bridged zinc nodes. researchgate.net The development of porous organic polymers with hydrazide linkages further underscores the utility of this functionality in creating robust, functional materials for applications such as the enrichment of glycopeptides. acs.org Analogous structures, like covalent organic frameworks (COFs), have also been synthesized with irreversible hydrazine-hydrazide linkages, proving effective for applications such as water harvesting from air. acs.org
Relevance of Fumarate and Dicarboxylate Linkers in MOF Design (e.g., MIL-88A, MIL-53)
Linear ditopic linkers, especially dicarboxylates, are fundamental to the rational design and synthesis of MOFs, a concept known as reticular chemistry. rsc.org Fumarate, the conjugate base of fumaric acid, is a key linear dicarboxylate linker used in the construction of several important isoreticular MOF families, including the MIL (Materials of Institut Lavoisier) and UiO (University of Oslo) series. rsc.org A search of the Cambridge Crystallographic Database reveals 551 entries for MOFs and coordination polymers that utilize fumarate as a linker, indicating its significance in the field. rsc.org
The flexible nature of linkers like fumarate allows for the construction of dynamic and responsive frameworks. Notable examples include:
MIL-53 : This framework is known for its "breathing" effect, and aluminum fumarate-based MIL-53(Al) has been synthesized. rsc.orgsemanticscholar.org It is valued for its high water adsorption capability and good thermal and chemical stability. semanticscholar.org
MIL-88A : This MOF is constructed from iron clusters and fumaric acid linkers. mdpi.comresearchgate.net Its structure provides a template for creating derivative materials, such as porous carbons. mdpi.com
Zr-fum MOFs : Zirconium-based MOFs using an endogenous fumarate linker have been developed, featuring a structure similar to the well-known UiO-66. nih.gov
Zn-MOFs : Three-dimensional zinc frameworks have been produced using fumarate and 1,2-bis(4-pyridyl)ethane (B167288) pillars, resulting in 5-fold interpenetrated networks. acs.org
The geometry and connectivity of the fumarate linker play a decisive role in defining the topology, dimensionality, and pore characteristics of the resulting framework. rsc.org
Fabrication of Hierarchical and Porous Structures
Fumaric acid and its derivatives are instrumental in the fabrication of materials with hierarchical porosity, which combines micropores, mesopores, and sometimes macropores to enhance properties like mass transfer. researchgate.netrsc.org One sophisticated method involves using fumaric acid as a "healing agent" during the etching of existing MOFs to create hollow-shell nanoarchitectures. rsc.org In this process, a UiO-66 core is etched away, while an outer shell of a different MOF (MOF-801, which uses fumaric acid as its ligand) is simultaneously formed and maintained, resulting in a hierarchical porous structure. rsc.org
Catalytic Applications of Coordination Architectures
Coordination polymers and MOFs constructed with dihydrazide or fumarate linkers are promising materials for heterogeneous catalysis. acs.orgnih.gov The formation of coordination polymers is a recognized strategy for heterogenizing chiral metal catalysts, which is crucial for catalyst recovery and recycling in industrial applications. d-nb.info While specific catalytic applications of fumaric acid dihydrazide are not extensively detailed, the catalytic potential of related structures is well-documented.
For instance, copper(II)-hydrazide coordination compounds have been shown to be efficient and recyclable heterogeneous catalysts for organic reactions, such as the click synthesis of β-hydroxy-1,2,3-triazoles. acs.org The stability and activity of hydrazone-based coordination compounds make them suitable for various catalytic processes. acs.org
The principle of linker-imparted functionality is also key. nih.gov In MOFs, catalytically active sites can be precisely introduced by installing functional linkers, demonstrating that the choice of linker directly influences the catalytic properties of the final material. nih.gov Additionally, coordination polymers synthesized from fumaric acid and pyridyl-hydrazide ligands have been shown to possess semiconducting and photoconductive properties, suggesting potential applications in photocatalysis or photosensitive electronic devices. researchgate.net
Advanced Polymeric Materials Research
Fumaric acid dihydrazide is a valuable component in advanced polymeric materials research, primarily serving as a crosslinking agent and a building block for thermosetting resins. epo.orggoogle.com Its bifunctional nature, with two reactive hydrazide groups, allows it to form stable covalent bonds with other polymers containing complementary functional groups. google.comgantrade.com
One of the most significant applications is in the crosslinking of polymers that contain aldehyde or ketone groups. google.comgantrade.com This "keto-hydrazide" chemistry is the foundation for ambient temperature crosslinking in high-performance water-based acrylic emulsions. gantrade.com The reaction between the ketone moiety on the polymer backbone and the hydrazide group of the crosslinker proceeds as water evaporates from the film, creating a durable three-dimensional network that enhances mechanical strength, solvent resistance, and adhesion. gantrade.comacs.org Fumaric acid dihydrazide is explicitly named as a suitable crosslinker for such systems. google.comgoogle.ps
In the realm of thermosetting resins, fumaric acid dihydrazide is used as a curing agent (or hardener) for epoxy resins. epo.org The hydrazide groups react with the epoxy rings to form a rigid, crosslinked network, a critical process in the formulation of adhesives, coatings, and composite materials. epo.orggantrade.com Beyond epoxies, fumaric acid itself is a key monomer in the production of bio-based unsaturated polyester (B1180765) resins (UPRs). researchgate.netacs.org In these formulations, the carbon-carbon double bond of fumaric acid allows for crosslinking with a vinyl monomer like styrene, yielding a strong, thermoset material. acs.org Bio-based UPRs using fumaric acid have shown thermal and mechanical properties comparable to their petroleum-based counterparts. researchgate.netacs.org
The table below summarizes key research findings on the application of fumaric acid derivatives in advanced polymeric materials.
| Polymer System | Fumaric Acid Derivative | Role | Application/Resulting Property | Reference |
|---|---|---|---|---|
| Polymers with Carbonyl Groups (e.g., Acrylics) | This compound | Crosslinking Agent | Ambient temperature curing for coatings; forms acylhydrazone bonds. | google.comacs.org |
| Epoxy Resins | This compound | Curing Agent / Hardener | Component in thermosetting resin compositions. | epo.org |
| Unsaturated Polyesters (UPs) | Fumaric acid | Unsaturated Monomer | Creates crosslinking sites in bio-based thermosetting resins for high-performance applications. | researchgate.netacs.org |
| Polyphenylene Ether (PPE) Blends | Fumaric acid | Functionalizer / Compatibilizer | Improves compatibility in thermosetting resin blends. | google.com |
| Copolymers for Drilling Fluids | Fumaric acid | Polymeric Monomer | Used to synthesize copolymers for oilfield drilling fluid additives. | mdpi.com |
Supramolecular Chemistry and Molecular Self Assembly
Hydrogen Bonding Networks in Supramolecular Assemblies
The capacity of a molecule to form predictable and robust hydrogen bonds is fundamental to designing supramolecular assemblies. Fumaric acid, dihydrazide is exceptionally well-equipped in this regard, with each molecule containing multiple hydrogen bond donor and acceptor sites.
The two hydrazide moieties at either end of the molecule are the primary drivers of network formation. Each -CONHNH₂ group contains two N-H bonds that act as hydrogen bond donors and one carbonyl oxygen (C=O) that serves as a primary hydrogen bond acceptor. The terminal amine nitrogen can also act as a hydrogen bond acceptor. This multiplicity of sites allows for the creation of intricate and stable one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.
Based on the behavior of analogous molecules like adipic acid dihydrazide, this compound is expected to form strong, directional intermolecular hydrogen bonds. whiterose.ac.ukgantrade.com The linear and symmetric nature of the molecule facilitates the formation of extended chains or sheets, where molecules link end-to-end. The rigidity of the fumarate (B1241708) spacer prevents the molecule from folding back on itself, promoting intermolecular connections over intramolecular ones. quora.comstackexchange.com This leads to highly ordered, crystalline supramolecular polymers and frameworks.
| Property | Value | Contributing Functional Group |
|---|---|---|
| Hydrogen Bond Donors | 4 | Amide N-H and Amine N-H |
| Hydrogen Bond Acceptors | 4 | Carbonyl C=O and Amine N |
| Molecular Geometry | Linear, Rigid | trans C=C double bond |
Chemically Directed Self-Assembly Processes
Chemically directed self-assembly (DSA) is a technique that utilizes specific chemical interactions to guide molecules to assemble in a predetermined pattern, often on a surface. The highly specific and directional nature of the hydrogen bonds formed by this compound makes it a promising component for such processes.
While direct experimental application of this compound in DSA is not widely documented, its potential can be inferred. For example, a substrate could be chemically patterned with regions that have complementary hydrogen bond acceptors (e.g., carboxylic acids or pyridyl groups). When a solution of this compound is applied, the molecules would preferentially assemble onto these patterned regions, guided by the formation of strong hydrazide-acid or hydrazide-pyridine hydrogen bonds. This would translate a chemical surface pattern into a highly ordered molecular layer.
Furthermore, in the context of polymerization-induced self-assembly (PISA), dihydrazides such as adipic acid dihydrazide have been used as cross-linking agents for polymers containing ketone functionalities. whiterose.ac.ukresearchgate.net Similarly, this compound could be employed to cross-link and stabilize block copolymer nano-objects, "locking in" their morphology and enhancing their robustness.
Co-crystal Formation and Supramolecular Synthons
Co-crystal engineering is a powerful strategy for modifying the physical properties of solid materials by combining two or more different molecules in a single crystal lattice through non-covalent interactions. The design of co-crystals relies on the use of reliable molecular recognition motifs known as supramolecular synthons. This compound offers a rich variety of potential synthons.
Supramolecular Homosynthons: These synthons involve self-recognition between identical functional groups. The hydrazide group can form a robust dimer through a pair of N-H···O=C hydrogen bonds, creating a characteristic eight-membered ring motif. This compound, being a bifunctional molecule, could use these homosynthons to form extended 1D tapes or chains.
Supramolecular Heterosynthons: These synthons involve recognition between different but complementary functional groups. The hydrazide group is an excellent partner for forming heterosynthons with a wide range of other functional groups. The parent compound, fumaric acid, is well-known for forming co-crystals with various molecules, particularly nitrogen-containing heterocycles. atlantis-press.comresearchgate.netugr.es By replacing the carboxylic acid groups with hydrazides, the hydrogen bonding patterns are altered, opening up new possibilities. For instance, the hydrazide group can form a highly stable heterosynthon with a carboxylic acid group, involving two or three distinct hydrogen bonds (N-H···O=C and O-H···O=C or O-H···N). This interaction is a cornerstone for designing co-crystals with various carboxylic acids.
| Synthon Type | Interacting Groups | Potential Structure |
|---|---|---|
| Homosynthon | Hydrazide + Hydrazide | Dimeric ring formation via N-H···O=C bonds |
| Heterosynthon | Hydrazide + Carboxylic Acid | Strongly bonded complex via N-H···O and O-H···O/N bonds |
| Heterosynthon | Hydrazide + Pyridine | Linear connection via N-H···N bond |
| Heterosynthon | Hydrazide + Amide | Sheet or chain formation via N-H···O bonds |
Dynamic Systems and Responsive Assemblies
Supramolecular assemblies that can change their structure or properties in response to external stimuli are at the forefront of materials science. The structure of this compound incorporates features that could be harnessed to create such dynamic and responsive systems.
Light-Responsiveness: The central feature of the molecule is the C=C double bond in the trans or fumaric configuration. It is well-established that this bond can undergo photochemical isomerization to the cis or maleic form upon exposure to UV light. This trans-cis isomerization would dramatically alter the shape of the molecule, changing it from a linear rod to a bent "V" shape. quora.com In a highly ordered supramolecular assembly, this molecular-level geometric change would disrupt the existing hydrogen-bonding network, potentially leading to a phase change (e.g., crystal-to-amorphous) or complete disassembly of the structure. This process could be reversible, allowing for the creation of light-responsive materials.
pH-Responsiveness: The terminal -NH₂ groups of the hydrazide moieties are weakly basic and can be protonated under acidic conditions. Protonation would transform the neutral N-H hydrogen bond donors into charged N⁺-H donors and introduce electrostatic repulsion between the molecules. This change in electronic character and the introduction of repulsive forces could be used to trigger the disassembly of a supramolecular network in response to a decrease in pH. Such pH-responsive systems are of great interest for controlled release and sensing applications. acs.org
Chemical-Responsiveness: Hydrazide groups are known to react reversibly with aldehydes and ketones to form hydrazones. kiku.dk This reaction is a prime example of dynamic covalent chemistry. acs.orgrsc.org An assembly held together by the hydrogen bonds of this compound could be designed to disassemble and reassemble into a new network upon the addition of a dialdehyde (B1249045) or diketone, which would react with the hydrazide ends to form a new, covalently linked polymer. The reversibility of the hydrazone bond under certain conditions (e.g., acidic catalysis) means that these systems can be designed to be adaptive, responding to changes in the chemical environment. kiku.dkresearchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (FTIR, Raman, THz-TDS)
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR), Raman, and Terahertz Time-Domain Spectroscopy (THz-TDS), are powerful non-destructive methods for probing the molecular vibrations of a compound. These techniques provide a molecular fingerprint, offering insights into functional groups, molecular structure, and intermolecular interactions.
FTIR Spectroscopy would identify the characteristic vibrational modes of Fumaric acid, dihydrazide. Key absorptions would be expected for the N-H stretching of the hydrazide groups, C=O (Amide I) stretching, N-H bending (Amide II), and C-N stretching vibrations. The presence and position of these bands would confirm the integrity of the dihydrazide functional groups.
THz-TDS operates in the far-infrared region of the electromagnetic spectrum and is particularly sensitive to low-frequency collective vibrational modes and intermolecular interactions, such as hydrogen bonding. For this compound, THz-TDS could elucidate the hydrogen-bonding network in the solid state, which is critical for understanding its crystal packing and polymorphic forms.
Despite the utility of these techniques, a comprehensive search of scientific literature did not yield specific experimental FTIR, Raman, or THz-TDS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound (C₄H₈N₄O₂), a ¹H NMR spectrum would be expected to show distinct signals for the different types of protons. The two olefinic protons (-CH=CH-) would likely appear as a singlet due to the molecule's symmetry. The protons of the two hydrazide groups (-NHNH₂) would also give rise to signals, and their chemical shift and multiplicity would be influenced by the solvent and temperature.
A ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. For the symmetric structure of this compound, two distinct signals would be anticipated: one for the carbonyl carbons (C=O) and another for the olefinic carbons (-CH=CH-).
A thorough review of the available scientific databases and literature did not reveal any published experimental ¹H or ¹³C NMR spectra specifically for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation analysis.
The mass spectrum of this compound has been documented in the NIST Mass Spectrometry Data Center. nih.gov The analysis provides valuable data for the confirmation of its molecular identity. The molecular ion peak and the pattern of fragment ions are characteristic of the compound's structure.
Below is a table summarizing the key peaks observed in the GC-MS analysis of this compound. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
|---|---|
| 28 | 100.0 |
| 29 | 32.8 |
| 31 | 41.1 |
| 42 | 30.3 |
| 43 | 50.1 |
| 55 | 40.2 |
| 113 | 27.5 |
| 114 | 29.2 |
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction provides the most precise information, including bond lengths, bond angles, and the absolute configuration of a molecule within the crystal lattice. An analysis of a suitable single crystal of this compound would reveal the exact conformation of the molecule, the planarity of the fumarate (B1241708) backbone, and the intricate details of the intermolecular hydrogen bonding involving the hydrazide moieties.
Powder X-ray Diffraction (PXRD) is used for the characterization of polycrystalline materials. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. PXRD is instrumental in identifying crystalline forms (polymorphs), assessing sample purity, and monitoring phase transitions.
Currently, there are no publicly available single crystal or powder X-ray diffraction data for this compound in the searched scientific literature and crystallographic databases.
Thermal Analysis Techniques (TGA, DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. For this compound, a TGA thermogram would provide information on its thermal stability, decomposition temperature, and the presence of any volatile components or hydrates.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. DTA detects exothermic and endothermic events, such as melting, crystallization, and decomposition. A DTA curve for this compound would indicate its melting point and the temperatures at which other thermal transitions occur.
Specific TGA or DTA research findings for this compound were not found in the reviewed scientific literature.
Electron Microscopy for Morphological and Porosity Analysis (SEM, TEM)
Electron microscopy techniques are essential for visualizing the surface topography and internal structure of materials at high magnification.
Scanning Electron Microscopy (SEM) provides detailed images of the surface of a sample by scanning it with a focused beam of electrons. For this compound, SEM analysis would reveal the morphology, particle size, and shape of its crystals or powder.
Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultra-thin specimen to form an image. TEM offers much higher resolution than SEM and can be used to investigate the internal structure, crystallinity, and porosity of the material at the nanoscale.
No specific SEM or TEM studies or images for this compound are available in the current scientific literature.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with high accuracy.
Optimization of Molecular and Crystal Structures
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the geometry of Fumaric acid, dihydrazide that corresponds to the lowest energy state. This process involves adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. For instance, studies on similar hydrazide derivatives often focus on the planarity of the molecule and the conformation of the hydrazide groups. If the crystal structure of the compound were known, DFT calculations could also be used to model the unit cell and compare theoretical geometric parameters with experimental X-ray diffraction data to validate the computational method.
Simulation of Vibrational Modes and Spectra
Once the molecular geometry is optimized, the vibrational frequencies of the molecule can be calculated at the same level of theory. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are used to simulate infrared (IR) and Raman spectra. By comparing these simulated spectra with experimentally recorded ones, scientists can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. For example, in a study of a ternary eutectic involving fumaric acid, DFT was used to simulate vibrational modes to understand intermolecular interactions. acs.org For this compound, key vibrational modes would include the N-H stretching of the hydrazide group, C=O stretching of the amide function, and C=C stretching of the fumaric backbone.
Molecular Orbital Analysis (HOMO-LUMO, FMOs)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govdergipark.org.tr For this compound, analysis would involve visualizing the spatial distribution of the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack.
Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, NBO)
Non-covalent interactions are critical for understanding how molecules interact with each other in the solid state, which influences crystal packing and physical properties.
Hirshfeld Surface Analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. scirp.orgnih.gov It maps properties onto a surface defined by the molecule's electron density, highlighting close contacts with neighboring molecules. The surface can be color-coded to show different types of interactions and their relative strengths, while 2D fingerprint plots provide a quantitative summary of these contacts (e.g., H···H, O···H, C···H). nih.govsemanticscholar.org This analysis would reveal the dominant forces, such as hydrogen bonds involving the hydrazide N-H and C=O groups, that govern the crystal structure of this compound.
Natural Bond Orbital (NBO) Analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled (donor) and vacant (acceptor) orbitals, which can reveal hyperconjugative effects and delocalization of electron density. nih.gov NBO analysis can quantify the stability gained from these interactions, providing insight into the nature of chemical bonds and non-covalent interactions within the molecule.
Prediction of Reactivity and Electronic Properties
Data from DFT calculations, particularly from HOMO-LUMO and NBO analyses, are used to calculate various global and local reactivity descriptors. These descriptors help predict the chemical behavior of a molecule.
Global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The ability to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution. dergipark.org.tr
Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of the ability to act as an electrophile. dergipark.org.tr
Local reactivity can be predicted using tools like the Molecular Electrostatic Potential (MEP) map . The MEP map illustrates the charge distribution on the molecular surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms and positive potential around the amine hydrogens, identifying these as the most probable sites for interaction.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing fumaric acid dihydrazide and its derivatives. While traditional synthesis often relies on established chemical routes, emerging paradigms are geared towards greener and more controlled processes.
Key areas for exploration include:
Mechanochemistry: Solvent-free synthesis using techniques like resonant acoustic mixing or grinding presents a greener alternative to conventional methods that rely on organic solvents. nih.gov This approach can reduce reaction times and environmental impact, and has been successfully applied to other fumarate-based metal-organic frameworks (MOFs). nih.gov
Hydrothermal and Solvothermal Synthesis: These methods, which involve reactions in water or other solvents at elevated temperatures and pressures, can yield highly crystalline products. A one-step hydrothermal reaction has been shown to achieve highly selective conversion of maleic acid to fumaric acid without a catalyst, suggesting its potential for derivative synthesis. nih.govnih.gov
Biocatalytic Routes: The use of enzymes for the synthesis of fumaric acid is well-established. mdpi.com Future work could explore the development of enzymatic or whole-cell biocatalysts to produce fumaric acid dihydrazide directly, offering a highly specific and environmentally benign manufacturing process.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer handling of reactive intermediates compared to batch processes.
These novel pathways aim to not only improve the efficiency and sustainability of production but also to provide access to new derivatives and polymeric structures that are not achievable through traditional methods.
Design of Advanced Functional Materials
Fumaric acid dihydrazide serves as a versatile building block for a new generation of advanced functional materials, owing to its rigid backbone and reactive hydrazide groups. Research is increasingly directed towards harnessing these features to create materials with specific, high-performance properties.
Future design and research will likely focus on:
Porous Organic Polymers (POPs): The hydrazide functional groups can be reacted with aldehydes to form hydrazones, a robust and reversible covalent bond. nih.govnih.gov This "click chemistry" approach can be used to create highly crosslinked, porous polymers. These materials are promising candidates for applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes.
Coordination Polymers and MOFs: The carboxylate-like nature of the dihydrazide moiety allows it to act as a linker, coordinating with metal ions to form one-, two-, or three-dimensional coordination polymers. researchgate.netresearchgate.net Fumarate (B1241708) has been extensively used to create MOFs with applications in drug delivery, water purification, and gas capture. nih.govchemsociety.org.ngresearchgate.net Fumaric acid dihydrazide offers an alternative linker that can introduce different structural motifs and functional properties, such as enhanced selective adsorption. researchgate.net
Responsive or "Smart" Materials: The hydrazone linkage is often reversible and can be sensitive to stimuli such as pH. This opens the door to creating "smart" hydrogels or polymers that can respond to environmental changes, making them suitable for applications in targeted drug delivery or as chemical sensors.
High-Performance Polymers: As a derivative of fumaric acid, the dihydrazide can be incorporated into polymers to enhance their properties. Fumaric acid itself is used in the production of unsaturated polyester (B1180765) and alkyd resins to improve hardness, transparency, and gas permeability. google.comatamankimya.com The dihydrazide functional group can act as a crosslinking or curing agent, similar to adipic acid dihydrazide, to improve the durability and adhesion of coatings and adhesives. gantrade.com
The following table summarizes potential research avenues for advanced functional materials derived from fumaric acid dihydrazide.
| Material Class | Key Structural Feature | Potential Applications | Relevant Research Findings |
| Porous Organic Polymers (POPs) | Covalent hydrazone linkages | Gas storage, catalysis, separation | Hydrazide-aldehyde coupling creates robust, functional polymers. nih.gov |
| Metal-Organic Frameworks (MOFs) | Metal-hydrazide coordination | Selective adsorption, drug delivery, sensing | Fumarate-based MOFs show high selectivity for fluoride (B91410) removal. researchgate.net |
| Responsive Hydrogels | pH-sensitive hydrazone bonds | Targeted drug release, environmental sensors | Hydrazone moiety is a known pharmacophore group. nih.gov |
| Crosslinked Polymer Resins | Nucleophilic amine function | High-performance coatings, adhesives | Adipic acid dihydrazide is an effective crosslinking agent for acrylic emulsions. gantrade.com |
Multicomponent Systems and Hybrid Materials
The integration of fumaric acid dihydrazide into multicomponent systems and hybrid materials is an emerging frontier with the potential to unlock synergistic properties not found in single-component materials. By combining organic and inorganic components at the molecular level, researchers can design materials with enhanced functionality for a wide range of applications.
Future research in this area is expected to pursue several key directions:
Mixed-Ligand and Mixed-Metal MOFs: The synthesis of MOFs using fumaric acid dihydrazide in combination with other organic linkers can lead to frameworks with complex pore architectures and tailored chemical environments. Similarly, incorporating multiple types of metal ions can introduce new catalytic or electronic properties. Fumaric acid has been used to create mixed-ligand complexes with metals like nickel, copper, and zinc. mdpi.com
Polymer Composites: Dispersing fumaric acid dihydrazide or its polymeric derivatives within other polymer matrices (e.g., biopolymers like chitosan (B1678972) or alginate) can create composite materials with improved mechanical strength, thermal stability, or specific functionalities like antimicrobial activity.
Organic-Inorganic Hybrids: Fumaric acid dihydrazide can be used to functionalize the surface of inorganic nanoparticles (e.g., silica, titanium dioxide, or magnetic nanoparticles). The hydrazide groups can act as anchoring points for other molecules or as reactive sites for further chemical modification, creating hybrid materials for applications in catalysis, bio-imaging, and environmental remediation.
Biomineralized Materials: The hydrazide and carboxyl groups can interact with mineral precursors, guiding the growth of inorganic phases like hydroxyapatite. This approach is being explored for creating injectable hydrogels for bone regeneration, where a polymer network directs mineralization. tandfonline.com
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is becoming indispensable for the rational design of new materials. This integrated approach can significantly accelerate the discovery and optimization of functional materials based on fumaric acid dihydrazide by predicting properties and guiding experimental efforts.
Future research will increasingly rely on this integration in the following ways:
Virtual Screening and Material Design: Computational methods can be used to screen virtual libraries of potential structures derived from fumaric acid dihydrazide. For instance, molecular docking studies can predict the binding affinity of MOFs for specific guest molecules, helping to identify promising candidates for applications like gas separation or sensing. nih.govresearchgate.net
Predictive Modeling of Properties: Density Functional Theory (DFT) and other computational chemistry tools can predict the electronic, mechanical, and thermodynamic properties of new materials before they are synthesized. researchgate.net This allows researchers to focus experimental work on the most promising candidates, saving time and resources.
Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of polymerization and framework assembly. This knowledge is crucial for optimizing reaction conditions to achieve desired structures and properties. Kinetic models have been successfully used to study the isomerization of maleic acid to fumaric acid. nih.govnih.gov
Structure-Property Relationship Elucidation: By combining experimental characterization with computational analysis, researchers can build robust models that correlate the molecular structure of fumaric acid dihydrazide-based materials with their macroscopic functions. researchgate.net This fundamental understanding is key to designing next-generation materials with precisely tailored performance characteristics. Challenges in experimental screening, such as selecting appropriate counterions and solvent systems, can be mitigated by combining experimental and computational approaches. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing fumaric acid dihydrazide and its derivatives?
Fumaric acid dihydrazide is typically synthesized via the reaction of fumaric acid with excess hydrazine hydrate under reflux conditions. Derivatives, such as dihydrazone ligands, are formed by condensing fumaric acid dihydrazide with aldehydes (e.g., 2-hydroxybenzaldehyde) in methanol or ethanol. Structural confirmation involves techniques like FT-IR to identify characteristic N–H and C=O stretches, and elemental analysis to verify stoichiometry .
Q. Which spectroscopic and analytical methods are essential for characterizing fumaric acid dihydrazide complexes?
Key methods include:
- Single-crystal X-ray diffraction to determine coordination geometry and bond lengths in metal complexes (e.g., Mo(VI) or V(V) complexes) .
- Infrared (IR) spectroscopy to identify ligand coordination modes (e.g., shifts in C=O and N–H vibrations upon metal binding) .
- Electronic spectroscopy to study d-d transitions in metal centers and ligand-to-metal charge transfer .
Q. How can researchers assess the purity and stability of fumaric acid dihydrazide in solution?
Purity is evaluated via HPLC with UV detection or gravimetric analysis after recrystallization. Stability studies involve monitoring degradation products under varying pH and temperature conditions using LC-MS. For solid-state stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed .
Q. What role does fumaric acid dihydrazide play in polymer chemistry?
While adipic acid dihydrazide (ADH) is more commonly used in crosslinking polymers (e.g., hyaluronic acid hydrogels), fumaric acid dihydrazide’s bifunctional hydrazide groups theoretically enable similar applications. Schiff base chemistry between hydrazides and aldehydes/ketones can form dynamic covalent networks, though experimental validation is needed .
Q. How are computational methods like DFT applied to study fumaric acid dihydrazide derivatives?
Density functional theory (DFT) predicts electronic properties, reactivity, and corrosion inhibition potential. For example, modifying terminal groups on terephthalic acid dihydrazide (structurally analogous to fumaric acid dihydrazide) enhances adsorption energies on metal surfaces, guiding experimental synthesis of targeted derivatives .
Advanced Research Questions
Q. How can researchers design metal complexes with fumaric acid dihydrazide for catalytic or material applications?
Q. What strategies resolve contradictions in toxicity or environmental impact studies of fumaric acid dihydrazide?
Contradictions often arise from exposure assessment variability. Robust study design includes:
- Standardizing dose metrics (e.g., molarity vs. mass/volume) across in vitro/in vivo models.
- Using longitudinal exposure tracking in agricultural or environmental samples (e.g., LC-MS/MS quantification in soil/water).
- Meta-analysis to reconcile discrepancies in epidemiological data .
Q. How can fumaric acid dihydrazide be integrated into bioinks for 3D bioprinting?
While ADH crosslinks oxidized hyaluronic acid (AHA) via hydrazone bonds, fumaric acid dihydrazide’s rigidity may enhance mechanical stability. Methodological steps include:
Q. What crystallographic challenges arise in co-crystal engineering with fumaric acid dihydrazide?
Challenges include:
- Predicting hydrogen-bonding patterns (e.g., amide-amide vs. amide-carboxylic acid interactions).
- Controlling stoichiometry in multi-component systems (e.g., water inclusion in cyanuric acid-oxalyl dihydrazide co-crystals).
- Resolving disorder in crystal lattices via high-resolution X-ray diffraction and Hirshfeld surface analysis .
Q. How do structural modifications of fumaric acid dihydrazide enhance its corrosion inhibition properties?
Advanced approaches include:
- Introducing electron-donating groups (e.g., –NH₂ or –OH) to increase adsorption on metal surfaces.
- Formulating Gemini-type surfactants by linking two dihydrazide units, improving surface coverage.
- Validating inhibition efficiency using electrochemical impedance spectroscopy (EIS) and polarization curves .
Notes on Methodology and Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
